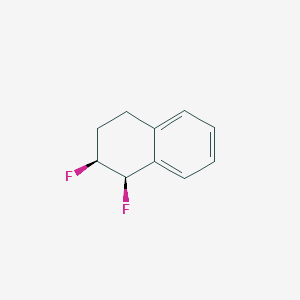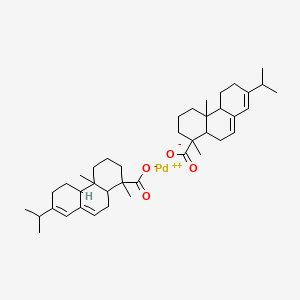
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)- is a complex organometallic compound. This compound is notable for its unique structure, which includes a palladium ion coordinated with a phenanthrene derivative. The presence of palladium makes this compound particularly interesting for various catalytic applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt involves several steps. The starting material is typically a phenanthrene derivative, which undergoes a series of hydrogenation and methylation reactions to achieve the desired decahydro and dimethyl substitutions. The final step involves the coordination of the palladium ion to the phenanthrene carboxylic acid derivative under controlled conditions, often in the presence of a suitable ligand to stabilize the palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized equipment to handle the palladium coordination step. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can also be reduced, particularly in catalytic cycles.
Substitution: The palladium center can participate in substitution reactions, where ligands or other groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
科学的研究の応用
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysis, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of this compound involves the palladium center, which can undergo various oxidation states and coordinate with different ligands. This flexibility allows it to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalyst, lowering the activation energy of the reaction.
類似化合物との比較
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-, methyl ester
- Methyl neoabietate
Uniqueness
Compared to similar compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt is unique due to the presence of the palladium ion. This gives it distinct catalytic properties and makes it particularly valuable in applications requiring palladium catalysis. The specific structure and substitutions also contribute to its unique reactivity and stability.
特性
CAS番号 |
67816-10-8 |
|---|---|
分子式 |
C40H58O4Pd |
分子量 |
709.3 g/mol |
IUPAC名 |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;palladium(2+) |
InChI |
InChI=1S/2C20H30O2.Pd/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChIキー |
QTMODQPGOADXMQ-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pd+2] |
関連するCAS |
514-10-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
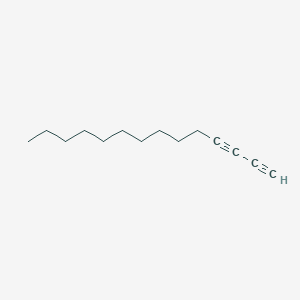
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

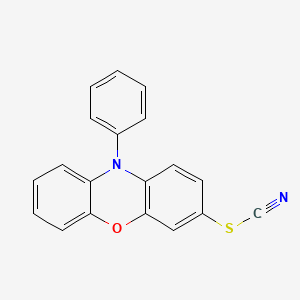
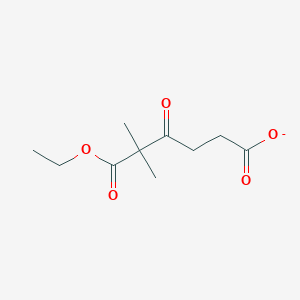
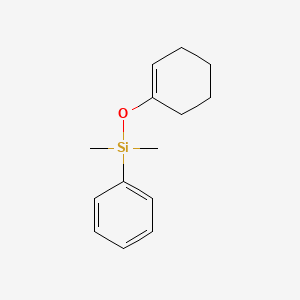

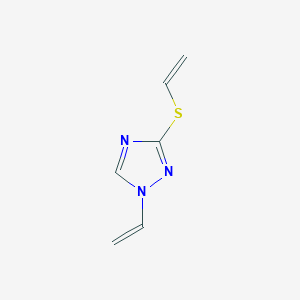
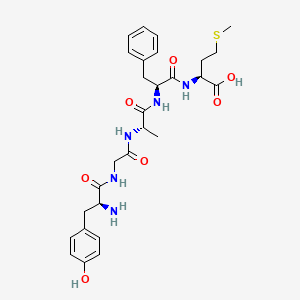
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
